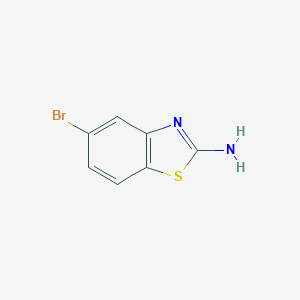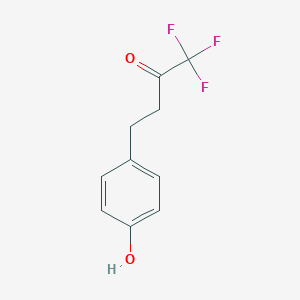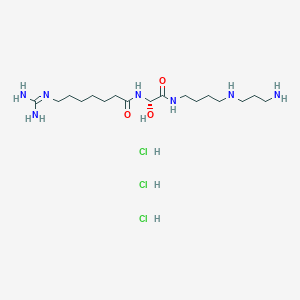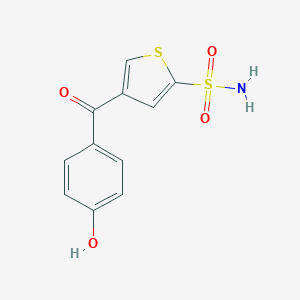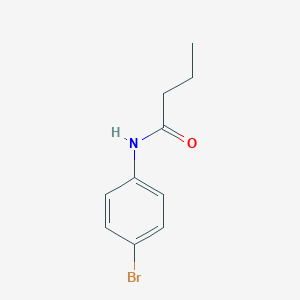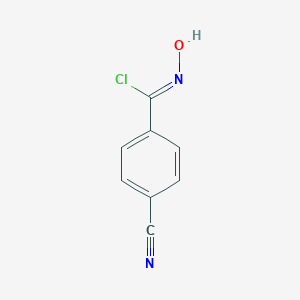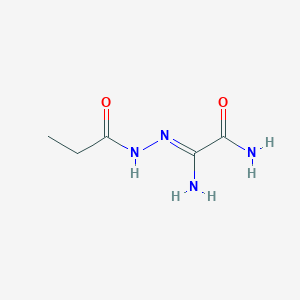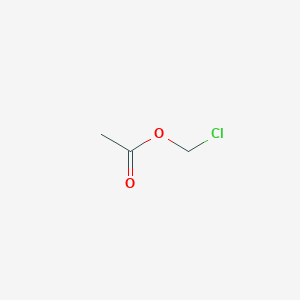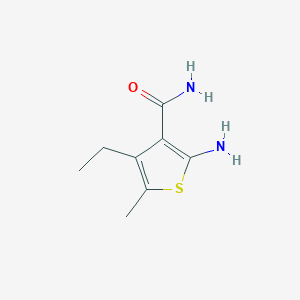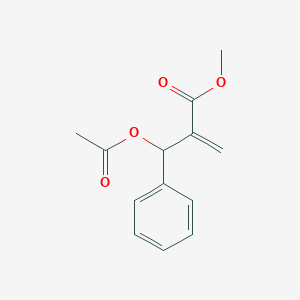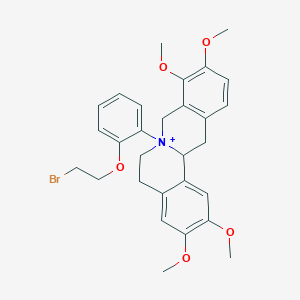
7-(Bromoethoxyphenyl)tetrahydropalmatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromoethoxyphenyl)tetrahydropalmatine (BEP) is a synthetic compound that belongs to the class of tetrahydroprotoberberine alkaloids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 7-(Bromoethoxyphenyl)tetrahydropalmatine is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to act as a dopamine receptor antagonist, which may contribute to its analgesic and anti-addictive effects. It has also been shown to modulate the activity of the mu and delta opioid receptors, which may contribute to its analgesic and anti-addictive effects.
Biochemische Und Physiologische Effekte
7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have various biochemical and physiological effects in animal models and human clinical trials. It has been shown to reduce pain sensitivity and increase pain threshold in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models of opioid addiction. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
7-(Bromoethoxyphenyl)tetrahydropalmatine has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 7-(Bromoethoxyphenyl)tetrahydropalmatine, including further studies on its mechanism of action and potential therapeutic applications. One area of research could be the development of novel 7-(Bromoethoxyphenyl)tetrahydropalmatine derivatives with improved pharmacological properties and reduced toxicity. Another area of research could be the investigation of 7-(Bromoethoxyphenyl)tetrahydropalmatine as a potential treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Overall, 7-(Bromoethoxyphenyl)tetrahydropalmatine has shown promising results in preclinical and clinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
7-(Bromoethoxyphenyl)tetrahydropalmatine can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then brominated and alkylated to form 7-(Bromoethoxyphenyl)tetrahydropalmatine. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a secondary amine to form a β-amino carbonyl intermediate, which is then brominated and reduced to form 7-(Bromoethoxyphenyl)tetrahydropalmatine.
Wissenschaftliche Forschungsanwendungen
7-(Bromoethoxyphenyl)tetrahydropalmatine has been studied for its potential therapeutic applications in various areas, including pain management, addiction treatment, and neurological disorders. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 7-(Bromoethoxyphenyl)tetrahydropalmatine has also been studied for its potential to treat opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been investigated for its potential to treat neurological disorders such as Parkinson's disease, as it has been shown to have neuroprotective effects and improve motor function in animal models.
Eigenschaften
CAS-Nummer |
121447-96-9 |
|---|---|
Produktname |
7-(Bromoethoxyphenyl)tetrahydropalmatine |
Molekularformel |
C29H33BrNO5+ |
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
7-[2-(2-bromoethoxy)phenyl]-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C29H33BrNO5/c1-32-26-10-9-19-15-24-21-17-28(34-3)27(33-2)16-20(21)11-13-31(24,18-22(19)29(26)35-4)23-7-5-6-8-25(23)36-14-12-30/h5-10,16-17,24H,11-15,18H2,1-4H3/q+1 |
InChI-Schlüssel |
NPSIQLUTTDUDNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
Kanonische SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
Synonyme |
7-(bromoethoxyphenyl)tetrahydropalmatine 7-BEBTP 7-bromoethoxybenzene-tetrahydropalmatine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




